Enantiomeric Configuration Determines Herbicidal Intermediate Utility: (1R,2S) vs. (1S,2R) in Indaziflam Synthesis
The (1R,2S)-enantiomer is the established key intermediate for indaziflam, a commercial herbicide whose biological activity depends absolutely on the (R)-configuration at the amine-bearing stereocenter [1]. The (1S,2R)-enantiomer, as the mirror image, is not utilized in the active pharmaceutical or agrochemical ingredient; however, this stereochemical inversion makes it uniquely valuable as a negative control, a chiral reference standard for enantiomeric purity determination, or a starting material for targets requiring the opposite absolute configuration [2]. The four possible stereoisomers of 2,6-dimethyl-1-aminoindane are separable only through chiral resolution (e.g., using R-mandelic acid) or enzymatic kinetic resolution, with the trans diastereomers being the biologically relevant pair [3].
| Evidence Dimension | Chiral configuration at C1 (amine-bearing carbon) |
|---|---|
| Target Compound Data | (1S,2R) configuration — enantiomer of the indaziflam intermediate |
| Comparator Or Baseline | (1R,2S) configuration — the active indaziflam intermediate (CAS 752984-24-0); (1R,2R) and (1S,2S) cis diastereomers — biologically inactive forms |
| Quantified Difference | Biological activity: (R)-configuration essential for indaziflam activity; cis diastereomers show negligible activity; (1S,2R) enantiomer has opposite chirality |
| Conditions | Indaziflam cellulose biosynthesis inhibition assay; stereochemical assignment by X-ray crystallography and chiral HPLC |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for indaziflam-related synthesis; the (1S,2R) form serves distinct roles in enantiopurity validation and opposite-configuration lead exploration.
- [1] Wendeborn S, Smits H. Indaziflam. In: Comprehensive Chirality. 2012;1.8.4.5.1. (R)-configuration essential for high biological activity. View Source
- [2] ZFIN ChEBI: indaziflam (CHEBI:133237). Indane moiety has 1R,2S configuration. Cellulose biosynthesis inhibitor. View Source
- [3] CN108794339B. Preparation method of (1R,2S)-2,6-dimethyl-1-aminoindane. Describes four stereoisomer mixture separation and R-mandelic acid resolution. View Source
